1-[(2-Methoxyanilino)methylene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one
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Overview
Description
1-[(2-Methoxyanilino)methylene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one is a complex organic compound that belongs to the class of pyrroloquinolines
Preparation Methods
The synthesis of 1-[(2-Methoxyanilino)methylene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one involves several steps. One common method includes the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-diones with aqueous hydrazine hydrate, which selectively involves the C1=O carbonyl group to give the corresponding 4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-ones . The reduction products are then condensed with aldehydes and acetone to afford new derivatives in 59–78% yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-[(2-Methoxyanilino)methylene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Scientific Research Applications
1-[(2-Methoxyanilino)methylene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticoagulant agents by inhibiting blood coagulation factors Xa and XIa.
Biological Activity: Pyrroloquinoline derivatives are known for their antibacterial, antitumor, diuretic, and aldosterone synthase inhibitory activities.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxyanilino)methylene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, its anticoagulant activity is attributed to the inhibition of blood coagulation factors Xa and XIa . The compound’s structure allows it to bind to these factors, preventing the coagulation cascade.
Comparison with Similar Compounds
1-[(2-Methoxyanilino)methylene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one can be compared with other pyrroloquinoline derivatives:
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one: This compound is a precursor in the synthesis of the target compound and shares similar structural features.
Quinoline-2,4-diones: These compounds are known for their biological and pharmacological activities and serve as a basis for the synthesis of various derivatives.
Properties
Molecular Formula |
C23H24N2O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)iminomethyl]-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-2-ol |
InChI |
InChI=1S/C23H24N2O2/c1-14-10-16-15(2)12-23(3,4)25-21(16)17(11-14)18(22(25)26)13-24-19-8-6-7-9-20(19)27-5/h6-13,26H,1-5H3 |
InChI Key |
LLZWFKSOSZGTRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=CC(N3C(=C2C=NC4=CC=CC=C4OC)O)(C)C)C |
Origin of Product |
United States |
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